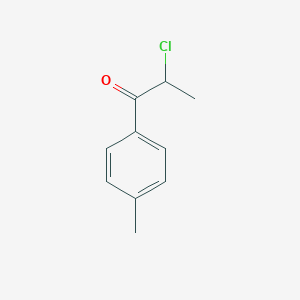
2-氯-1-(4-甲基苯基)-1-丙酮
描述
2-Chloro-1-(4-methylphenyl)-1-Propanone is an organic compound with the molecular formula C10H11ClO. It is a chlorinated ketone that features a chloro group and a methylphenyl group attached to a propanone backbone. This compound is of interest in various chemical and industrial applications due to its unique reactivity and structural properties .
科学研究应用
2-Chloro-1-(4-methylphenyl)-1-Propanone is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Employed in the manufacture of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-methylphenyl)-1-Propanone typically involves a Friedel-Crafts acylation reaction. One common method is the reaction of 4-methylacetophenone with thionyl chloride (SOCl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled temperature conditions to yield the desired chlorinated ketone .
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-1-(4-methylphenyl)-1-Propanone can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental reaction but is optimized for large-scale production with considerations for safety, efficiency, and waste management .
化学反应分析
Types of Reactions
2-Chloro-1-(4-methylphenyl)-1-Propanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at moderate temperatures.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used.
Major Products Formed
Nucleophilic Substitution: Produces substituted derivatives such as amines or thioethers.
Reduction: Yields the corresponding alcohol.
Oxidation: Results in the formation of carboxylic acids or other oxidized derivatives.
作用机制
The mechanism of action of 2-Chloro-1-(4-methylphenyl)-1-Propanone involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The compound’s reactivity is influenced by the electronic effects of the chloro and methylphenyl groups, which modulate its chemical behavior .
相似化合物的比较
Similar Compounds
2-Chloro-1-phenyl-1-Propanone: Lacks the methyl group on the phenyl ring, resulting in different reactivity and properties.
4-Methylacetophenone: Lacks the chloro group, affecting its chemical behavior and applications.
1-(4-Methylphenyl)-2-propanone: Lacks the chloro group, leading to different reactivity patterns.
Uniqueness
2-Chloro-1-(4-methylphenyl)-1-Propanone is unique due to the presence of both a chloro group and a methylphenyl group, which confer distinct reactivity and properties. This combination makes it a valuable intermediate in organic synthesis and industrial applications .
属性
IUPAC Name |
2-chloro-1-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMPEHALQVCQQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397589 | |
| Record name | 2-Chloro-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69673-92-3 | |
| Record name | 2-Chloro-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Chloro-1-(4-methylphenyl)-1-Propanone in the synthesis of Loxoprofen Sodium?
A1: 2-Chloro-1-(4-methylphenyl)-1-Propanone serves as a crucial intermediate in the synthesis of Loxoprofen Sodium []. The research paper describes a novel synthetic route for Loxoprofen Sodium, a non-steroidal anti-inflammatory drug (NSAID). This process utilizes 2-Chloro-1-(4-methylphenyl)-1-Propanone as a starting point, which undergoes a series of reactions including ketal formation, hydrolysis, bromination, and coupling with other intermediates to ultimately yield Loxoprofen Sodium. This synthetic strategy offers a potentially more efficient and cost-effective approach compared to previous methods.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















